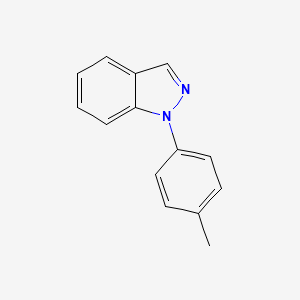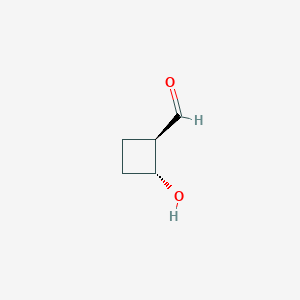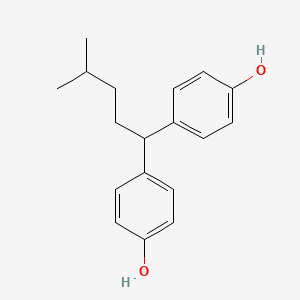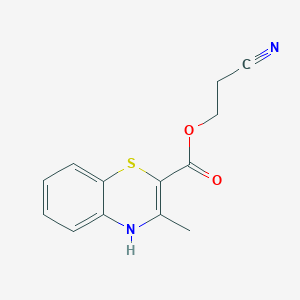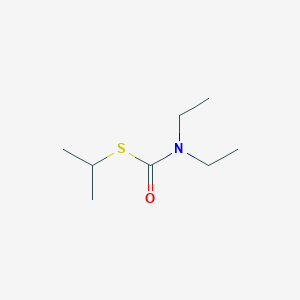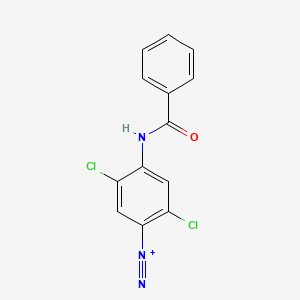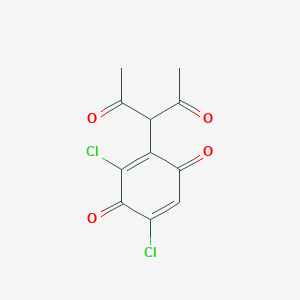
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with chlorine atoms and a dioxopentanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a cyclohexadiene derivative followed by the introduction of the dioxopentanone group through a series of condensation and oxidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce carbonyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or heteroatom-containing groups.
科学的研究の応用
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, polymers, and materials.
作用機序
The mechanism by which 3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, dioxime
Uniqueness
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dioxopentanone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
CAS番号 |
93645-42-2 |
|---|---|
分子式 |
C11H8Cl2O4 |
分子量 |
275.08 g/mol |
IUPAC名 |
3,5-dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H8Cl2O4/c1-4(14)8(5(2)15)9-7(16)3-6(12)11(17)10(9)13/h3,8H,1-2H3 |
InChIキー |
PPSUUNYVCOTLIN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=O)C(=CC1=O)Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
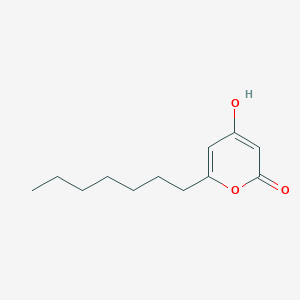
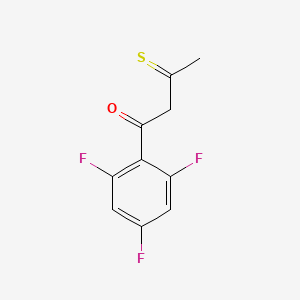
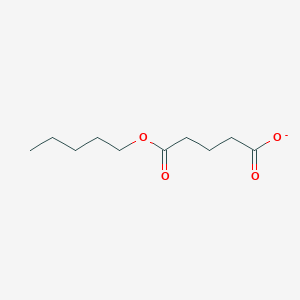
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
